(3-Chloroquinoxalin-2-yl)(thiophen-2-ylsulfonyl)acetonitrile
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Overview
Description
(3-Chloroquinoxalin-2-yl)(thiophen-2-ylsulfonyl)acetonitrile is a complex organic compound that features a quinoxaline ring substituted with a chlorine atom at the 3-position and a thiophene ring attached via a sulfonyl group to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroquinoxalin-2-yl)(thiophen-2-ylsulfonyl)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline ring, followed by chlorination at the 3-position. The thiophene ring is then introduced through a sulfonylation reaction, and finally, the acetonitrile group is added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Chloroquinoxalin-2-yl)(thiophen-2-ylsulfonyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorine atom in the quinoxaline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of quinoxaline-thiophene derivatives .
Scientific Research Applications
(3-Chloroquinoxalin-2-yl)(thiophen-2-ylsulfonyl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of (3-Chloroquinoxalin-2-yl)(thiophen-2-ylsulfonyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with various pharmacological properties.
Thiophene: A sulfur-containing heterocyclic compound used in the synthesis of pharmaceuticals and materials.
Acetonitrile: A simple organic nitrile used as a solvent and intermediate in organic synthesis.
Uniqueness
(3-Chloroquinoxalin-2-yl)(thiophen-2-ylsulfonyl)acetonitrile is unique due to its combination of a quinoxaline ring, a thiophene ring, and an acetonitrile group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
2-(3-chloroquinoxalin-2-yl)-2-thiophen-2-ylsulfonylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O2S2/c15-14-13(17-9-4-1-2-5-10(9)18-14)11(8-16)22(19,20)12-6-3-7-21-12/h1-7,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXLDFQAYBOBOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(C#N)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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